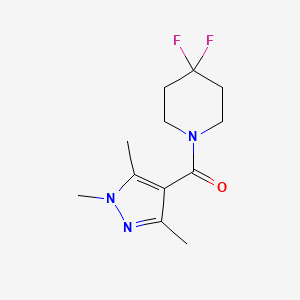

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3O/c1-8-10(9(2)16(3)15-8)11(18)17-6-4-12(13,14)5-7-17/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNFFPNOQCGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Alkyl Difluoroacetoacetate

A key precursor, alkyl difluoroacetoacetate (Formula VI-A), is prepared by acidifying the sodium enolate of difluoroacetoacetate with carbonic acid generated in situ from CO₂ and water. The reaction proceeds under controlled pressure (0.1–2 kg/cm²) for 1–3 hours, yielding a pH-stabilized mixture (pH 5–7). Subsequent fractional distillation achieves 75–80% purity.

Reaction Conditions :

Ring-Closing Reaction

The alkyl difluoroacetoacetate undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using weak bases (e.g., NaHCO₃, K₂CO₃) at -10°C to 0°C. This step forms the pyrazole ring with high regioselectivity (>99% purity after crystallization).

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Carbonyl Chloride

The pyrazole carbonyl component is synthesized through chlorination of the corresponding carboxylic acid.

Preparation of Pyrazole-4-Carboxylic Acid

US Patent 5,498,624 describes the reaction of 4,4,4-trihaloacetoacetate derivatives with chlorosilanes, followed by hydrazine treatment to form pyrazole-4-carboxylic esters. Modifying this method, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is obtained via hydrolysis of its ethyl ester under acidic conditions.

Chlorination to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example:

Optimal Conditions :

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0°C to reflux

Coupling of 4,4-Difluoropiperidine and Pyrazole Carbonyl Chloride

The final step involves nucleophilic acyl substitution between 4,4-difluoropiperidine and the pyrazole carbonyl chloride.

Reaction Protocol

Adapted from Ambeed’s sulfonylation method, the acyl chloride is reacted with 4,4-difluoropiperidine in dichloromethane using triethylamine (TEA) as a base:

Conditions :

Purification

Crude product is washed with 1M HCl, filtered through a phase separation cartridge, and purified via silica chromatography (petroleum ether/ethyl acetate). Final crystallization from toluene/petroleum ether achieves >99% purity.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The use of halogenated solvents (e.g., 1,1,1,3,3-pentafluorobutane) enhances regioselectivity during pyrazole synthesis, minimizing byproducts like regioisomeric pyrazoles.

Fluorination Efficiency

DAST (diethylaminosulfur trifluoride) is avoided in industrial settings due to toxicity. Instead, in situ CO₂ acidification provides a safer alternative for introducing fluorine atoms.

Coupling Reaction Kinetics

Excess TEA (2.2 equiv) ensures complete deprotonation of 4,4-difluoropiperidine, accelerating the acyl substitution. Lower temperatures (<25°C) prevent decomposition of the acid chloride.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the ring-closing and coupling steps, improving heat dissipation and yield consistency. Waste streams containing fluorinated byproducts are treated with Ca(OH)₂ to precipitate fluorides, aligning with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Acidic or basic medium.

Products: Oxidized derivatives of the pyrazole or piperidine rings.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Anhydrous conditions.

Products: Reduced forms of the carbonyl group or other functional groups.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Basic medium.

Products: Substituted derivatives at the difluoromethyl or pyrazole positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Conditions: Vary depending on the reaction type, typically involving control of temperature, pH, and solvent choice.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine have shown promising results as inhibitors of cancer cell proliferation. Research indicates that these compounds can effectively target specific signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was tested in vitro and showed a significant reduction in cell viability at concentrations as low as 10 µM.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Caspase activation |

| Related Pyrazole Derivative | 10 | Apoptosis induction |

Agrochemical Applications

Pesticide Development

The compound has been identified as a key intermediate in the synthesis of novel pesticides. Pyrazole derivatives are known for their effectiveness against a range of pests while exhibiting low toxicity to non-target organisms. The structural features of this compound enhance its bioactivity.

Case Study: Synthesis of Bactericides

A patent describes a method for synthesizing bactericides using this compound as an intermediate. The resulting products demonstrated high efficacy against common agricultural pathogens while maintaining environmental safety profiles.

| Pesticide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Fluopyram | Fusarium spp. | 95 |

| Isopyrazam | Botrytis cinerea | 90 |

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Thermally Stable Polymers

Research has shown that polymers modified with pyrazole derivatives exhibit improved thermal degradation temperatures compared to unmodified polymers. This enhancement is crucial for applications in high-temperature environments.

| Polymer Type | Thermal Degradation Temperature (°C) |

|---|---|

| Unmodified Polymer | 250 |

| Pyrazole-modified Polymer | 300 |

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the pyrazole moiety may interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between the target compound and related piperidine/pyrazole derivatives:

Key Observations :

- Fluorine Effects: The 4,4-difluoro substitution in the target compound increases electronegativity and rigidity compared to non-fluorinated analogs like 1-(3-phenylbutyl)piperidine derivatives. This may enhance binding specificity to hydrophobic pockets in protein targets .

- Synthetic Flexibility: The target compound’s acylation route mirrors methods used for 1-acyl-spiro[piperidine-4,2'-quinolines], though the latter often require additional steps for spiro-ring formation .

Binding and Pharmacological Profiles

Evidence from docking studies (Table 2 in ) reveals that piperidine derivatives with bulky substituents (e.g., phenylbutyl groups) exhibit RMSD values >2.5 Å due to altered orientations in hydrophobic cavities. For example:

- Compound 77 : RMSD >4 Å, with a phenylbutyl group oriented opposite to the reference ligand RC-33, yet maintaining salt-bridge interactions with Glu172 .

- Target Compound : The 1,3,5-trimethylpyrazole carbonyl group may adopt a distinct orientation, balancing hydrophobic cavity fit and hydrogen bonding via the carbonyl oxygen. Computational modeling (using methods in ) could predict its RMSD relative to RC-33.

Hydrogen Bonding and Supramolecular Interactions

However, the methyl groups on the pyrazole reduce its hydrogen-bonding capacity compared to compounds with NH or OH groups. Etter’s graph set analysis suggests that such directional interactions are critical for crystal packing and target recognition, implying that the target compound’s solid-state behavior may differ from analogs with stronger H-bond donors.

Biological Activity

4,4-Difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse research sources.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Pyrazole Derivatives : The initial step often includes the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid through a condensation reaction involving difluoroacetyl halides and hydrazine derivatives .

- Formation of Piperidine Ring : Subsequent reactions may involve the introduction of the piperidine moiety through nucleophilic substitution or cyclization methods, which can be optimized for yield and purity.

Chemical Structure

The compound features a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety that contains a carbonyl group. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit significant antifungal properties. For instance, compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were tested against various phytopathogenic fungi. Notably, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid .

Anticancer Properties

Pyrazole derivatives have shown promise as anticancer agents. In vitro studies indicated that certain pyrazoles could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been shown to inhibit key enzymes such as xanthine oxidase, which is implicated in the production of reactive oxygen species .

- Molecular Interactions : Molecular docking studies suggest that the carbonyl oxygen atom in the pyrazole moiety can form hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and biological activity .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Higher efficacy than boscalid against phytopathogens | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibited xanthine oxidase |

Case Study 1: Antifungal Efficacy

A series of pyrazole amide derivatives were synthesized and tested against seven phytopathogenic fungi. The results showed that most compounds had moderate to excellent antifungal activity. One compound specifically outperformed traditional fungicides in inhibiting fungal growth.

Case Study 2: Synergistic Anticancer Effects

In a study evaluating the anticancer potential of pyrazole derivatives combined with doxorubicin, significant improvements in cytotoxicity were observed. The combination treatment resulted in increased apoptosis rates compared to single-agent therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine, and how do reaction conditions influence yield?

- Methodology : The synthesis of pyrazole-carbonyl derivatives often involves coupling reactions between activated carbonyl intermediates (e.g., acyl chlorides) and piperidine derivatives. For example, the Vilsmeier-Haack reagent (DMF-POCl₃) has been used to generate formyl intermediates in pyrazole synthesis under controlled temperatures (0–80°C) . Key steps include:

- Step 1 : Activation of the pyrazole-4-carbonyl group using POCl₃/DMF at 0°C.

- Step 2 : Nucleophilic substitution with 4,4-difluoropiperidine in anhydrous conditions (e.g., DCM or THF).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Critical Parameters : Temperature control during acyl chloride formation and strict anhydrous conditions are essential to avoid hydrolysis byproducts. Yields typically range from 60–80% under optimized protocols .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorines at C4/C4' of piperidine, methyl groups on pyrazole) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₂H₁₆F₂N₃O: 280.12) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, particularly its intramolecular interactions?

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to obtain single crystals.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for fluorine atoms. Intramolecular hydrogen bonds (e.g., C–H···N/F interactions) stabilize the conformation and can be analyzed using Mercury or Olex2 .

- Key Metrics : Expect planar pyrazole rings (max. deviation <0.01 Å) and dihedral angles between pyrazole/piperidine rings (e.g., 18–60°) .

Q. How does the fluorine substitution pattern influence biological activity, and what assays are suitable for evaluating this?

- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and membrane permeability. Compare activity of 4,4-difluoro derivatives with non-fluorinated analogs in antimicrobial assays (e.g., MIC against S. aureus or P. aeruginosa) .

- Assay Design :

- Microbroth Dilution : Test compound concentrations (0.5–128 µg/mL) in Mueller-Hinton broth.

- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours.

- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Environmental Persistence : Follow protocols from Project INCHEMBIOL:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and analyze degradation via LC-MS.

- Soil Sorption : Use batch equilibrium methods with HPLC-UV quantification.

- Ecotoxicity : Test effects on Daphnia magna (acute immobilization) and Vibrio fischeri (bioluminescence inhibition) .

Methodological Notes

- Contradictions/Challenges : While fluorinated pyrazoles generally exhibit enhanced bioactivity, excessive fluorine substitution can reduce solubility, necessitating formulation optimization (e.g., co-solvents like PEG-400) .

- Advanced Tools : For computational modeling, use Gaussian09 with B3LYP/6-31G(d) to predict electrostatic potentials and optimize docking studies (e.g., with AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.